molecular formula C25H19F3N2O B10823716 (S)-N-(1-(Pyridin-2-YL)ethyl)-5-(4-(trifluoromethyl)phenyl)-2-naphthamide

(S)-N-(1-(Pyridin-2-YL)ethyl)-5-(4-(trifluoromethyl)phenyl)-2-naphthamide

Cat. No.: B10823716
M. Wt: 420.4 g/mol
InChI Key: AAZUPSFRSHFTGV-INIZCTEOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VT104 involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps include:

    Formation of the Core Structure: The core structure of VT104 is synthesized through a series of condensation and cyclization reactions.

    Functionalization: The core structure is then functionalized by introducing various substituents to enhance its biological activity.

Industrial Production Methods: Industrial production of VT104 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: VT104 undergoes several types of chemical reactions, including:

    Oxidation: VT104 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on VT104.

    Substitution: Substitution reactions are commonly used to introduce different substituents onto the core structure of VT104.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of VT104 with modified functional groups, which can be used for further research and development .

Properties

Molecular Formula

C25H19F3N2O

Molecular Weight

420.4 g/mol

IUPAC Name

N-[(1S)-1-pyridin-2-ylethyl]-5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C25H19F3N2O/c1-16(23-7-2-3-14-29-23)30-24(31)19-10-13-22-18(15-19)5-4-6-21(22)17-8-11-20(12-9-17)25(26,27)28/h2-16H,1H3,(H,30,31)/t16-/m0/s1

InChI Key

AAZUPSFRSHFTGV-INIZCTEOSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=N1)NC(=O)C2=CC3=C(C=C2)C(=CC=C3)C4=CC=C(C=C4)C(F)(F)F

Canonical SMILES

CC(C1=CC=CC=N1)NC(=O)C2=CC3=C(C=C2)C(=CC=C3)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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